The synthesis of butanilicaine phosphate involves several key steps:
The synthesis can be summarized as follows:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
Butanilicaine phosphate has the molecular formula and features a complex structure that includes a chlorine atom, a phosphate group, and an amide linkage. The structural representation can be analyzed through various spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The presence of these functional groups contributes to its anesthetic properties by interacting with sodium channels in neuronal membranes .
Butanilicaine phosphate undergoes several chemical reactions that are crucial for its activity:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of butanilicaine phosphate as a local anesthetic .
The mechanism of action of butanilicaine phosphate primarily involves:
Data from studies indicate that this mechanism is similar to that of other amide-type local anesthetics, which are known for their rapid onset and duration of action .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability testing under various conditions .
Butanilicaine phosphate is primarily used in medical settings for:
Research continues into optimizing formulations that include butanilicaine phosphate for enhanced efficacy and reduced side effects .
Butanilicaine phosphate is systematically named as 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide phosphate (1:1). Its free base, butanilicaine, has the IUPAC name N²-Butyl-N¹-(2-chloro-6-methylphenyl)glycinamide or the systematic variant 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide . The molecular formula of the phosphate salt is C₁₃H₁₉ClN₂O·H₃O₄P, distinguishing it from the free base formula C₁₃H₁₉ClN₂O [1]. The salt exhibits a molecular weight of 352.751 g/mol, contrasting with the free base’s 254.75576 g/mol [1] . The compound is achiral, lacking defined stereocenters or optical activity [1].
Table 1: Molecular Identifiers of Butanilicaine Phosphate
Property | Value |
---|---|
IUPAC Name (Salt) | 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide phosphate (1:1) |
Molecular Formula | C₁₃H₁₉ClN₂O·H₃O₄P |
Molecular Weight | 352.751 g/mol |
CAS Registry Number | 2081-65-4 |
UNII Code | JOZ20TRV0N |
While crystallographic data for butanilicaine phosphate is not explicitly detailed in the search results, its spectroscopic profiles are accessible. The SMILES notation (OP(O)(O)=O.CCCCNCC(=O)NC1=C(C)C=CC=C1Cl
) and InChIKey (VXDXXKHEJKYCNE-UHFFFAOYSA-N
) provide unambiguous descriptors for its 2D structure [1]. The InChI string details atom connectivity, stereochemistry, and protonation states. Spectroscopic identification typically employs:
Butanilicaine phosphate exhibits high water solubility due to ionic dissociation of the phosphate group, enhancing its utility in injectable formulations. The phosphate salt form significantly improves aqueous solubility compared to the hydrophobic free base. Stability is influenced by pH and temperature; amide bonds confer greater hydrolytic stability than ester-based anesthetics, but the phosphate ester linkage may remain susceptible to enzymatic cleavage. The pKa of the protonated amine (butylamino group) is estimated at ~8–9, typical for tertiary amines, ensuring partial cationic character at physiological pH (7.4), which affects membrane permeability [1] [6].
Butanilicaine is synthesized via a two-step nucleophilic substitution and amidation sequence:
The phosphate group in butanilicaine phosphate serves as a bioavailability enhancer through two primary mechanisms:
Table 2: Biological Implications of the Phosphate Group
Property | Free Base (Butanilicaine) | Phosphate Salt | Biological Consequence |
---|---|---|---|
Solubility | Low (hydrophobic) | High (ionic) | Enables injectable formulations |
Diffusion Rate | Rapid (neutral species) | Slow (charged) | Requires in situ deprotonation |
Vascular Effects | Vasodilatory | Potentiated | Modulates local tissue retention |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: